thio-BCTC
Description
Overview of the TRP Channel Superfamily: Classification and Physiological Roles
Transient Receptor Potential (TRP) channels represent a diverse superfamily of cation-permeable ion channels found in a wide range of organisms, from yeast to humans. guidetopharmacology.orgjebms.org These channels function as cellular sensors, integrating various stimuli from the environment and within the cell to regulate ion flow, primarily influx of Na⁺ and Ca²⁺. guidetopharmacology.orgjebms.orgfrontiersin.org This ion flux plays crucial roles in numerous physiological and pathological processes. jebms.orgfrontiersin.orgresearchgate.net
The mammalian TRP channel superfamily comprises 28 distinct genes, categorized into six main subfamilies based on sequence homology: Canonical (TRPCs), Vanilloid (TRPVs), Melastatin (TRPMs), Mucolipins (TRPMLs), Polycystins (TRPPs), and Ankyrin repeat (TRPA). guidetopharmacology.orgjebms.orgfrontiersin.orgresearchgate.net While TRPCs, TRPVs, TRPMs, and TRPA1 show higher homology to the original Drosophila TRP channel, TRPMLs and TRPPs are more distantly related. guidetopharmacology.org
TRP channels are activated by a remarkably broad spectrum of stimuli, including temperature changes (thermosensation), mechanical force (mechanosensation), osmolarity, pH, and a variety of endogenous and exogenous chemical ligands. jebms.orgfrontiersin.orgresearchgate.net Their polymodal activation and widespread expression in sensory neurons, as well as non-neuronal tissues, highlight their importance in diverse sensory transduction mechanisms, ranging from vision, smell, taste, hearing, and touch to the detection of pain and temperature. jebms.orgresearchgate.netkcl.ac.uk Beyond sensory functions, TRP channels are involved in processes such as inflammation, tissue development, maintenance, and the regulation of intracellular calcium and magnesium homeostasis. jebms.orgfrontiersin.orgeneuro.org Dysregulation of TRP channel activity has been implicated in various diseases, including neurological disorders, pain syndromes, and certain cancers. jebms.orgfrontiersin.orgfrontiersin.org
The TRPM8 Channel: Discovery, Expression Profiles, and Significance in Thermosensation
TRPM8, a member of the Melastatin subfamily of TRP channels, is a key player in thermosensation, specifically in the detection of cool to cold temperatures. nih.govnih.govmdpi.comoup.com It was the first cold-activated ion channel to be identified, establishing a significant role for TRP channels in temperature sensing. nih.gov TRPM8 is a non-selective cation channel, permeable to ions such as Na⁺, K⁺, and Ca²⁺, with a notable preference for Ca²⁺ permeation. researchgate.netmdpi.commdpi.com
Beyond its activation by cold temperatures (typically below 28°C, with more robust activation below 15°C), TRPM8 is also polymodally activated by cooling compounds like menthol (B31143), icilin (B1674354), and eucalyptol, as well as by voltage, pressure, and hyperosmolarity. frontiersin.orgmdpi.comoup.commdpi.com
TRPM8's significance in thermosensation is underscored by its crucial role in detecting cool to cold temperatures in vivo. nih.gov Studies using TRPM8 knockout mice have demonstrated a marked reduction in sensitivity to innocuous cold and an attenuation of cold hypersensitivity after injury, although the extent of its involvement in noxious cold sensation can vary depending on the study and context. frontiersin.orgrupress.orgfrontiersin.orgbiorxiv.orgplos.org
Distribution and Localization of TRPM8 in Sensory Neurons
TRPM8 is predominantly expressed in a specific subpopulation of peripheral sensory neurons, particularly those with small to medium diameters, located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG). nih.govnih.govmdpi.complos.orgresearchgate.net These neurons are responsible for innervating cold-sensitive tissues such as the skin, oral cavity epithelium, teeth, nasal mucosa, tongue, and cornea. nih.govmdpi.comresearchgate.net In the TG and DRG, TRPM8 is expressed in less than 15% of small-diameter sensory neurons, a proportion consistent with neurons known to be sensitive to cold and menthol in culture. nih.gov
Immunoreactivity studies have confirmed TRPM8 protein localization in sensory nerve fibers in various tissues. For instance, in the human oral cavity, TRPM8 immunoreactivity has been found in lamina propria and neuronal subpopulations, including within the end bulbs of Krause, structures thought to be involved in thermal sensation. eneuro.org In the tongue, TRPM8-immunoreactive nerve fibers are particularly rich in fungiform papillae. researchgate.net TRPM8 is also expressed at trigeminal epithelial endings innervating the tongue, cornea, and upper airways, where its activation can trigger protective reflexes like tearing or rhinorrhea. biorxiv.org
While primarily known for its expression in peripheral sensory neurons, TRPM8 has also been detected in other tissues and cell types, including the epithelium of the bladder, prostate, airways, pancreas, testes, breasts, thymus, lungs, liver, brain, colon, sperm cells, nasal mucosa, and cilia. nih.govmdpi.comresearchgate.netmdpi.com In some non-neuronal cells, such as prostate cancer cells, TRPM8 expression can be high, although its localization may be intracellular rather than on the cell surface in certain contexts. nih.govscientificarchives.com
Role of TRPM8 in Cold Transduction Mechanisms
TRPM8 serves as a primary molecular entity responsible for the transduction of cold stimuli in cold thermoreceptor neurons. frontiersin.org These neurons detect temperature drops through specialized molecular machinery concentrated in their peripheral free nerve endings. frontiersin.org TRPM8 activation by cold temperatures leads to an influx of cations, primarily Ca²⁺, into the cell. patsnap.com This influx depolarizes the neuron and generates electrical signals that are transmitted to the central nervous system, resulting in the perception of cold. patsnap.com
The temperature threshold for TRPM8 activation is typically in the cool to cold range, generally reported as below 28°C. mdpi.commdpi.comacs.org However, the precise temperature sensitivity of TRPM8-expressing neurons can be modulated by the co-expression of other ion channels, such as potassium channels (e.g., Task-3, Kv1, and Kv7), which influence cold-induced excitability. nih.gov
While TRPM8 plays a clear and essential role in detecting innocuous cool temperatures, its contribution to the sensation of noxious cold (painful cold) is more complex and has been a subject of ongoing research. frontiersin.orgrupress.orgfrontiersin.orgbiorxiv.org Some studies suggest TRPM8 is involved in cold-induced pain and cold hypersensitivity, while others indicate that additional, yet to be fully characterized, cold transduction mechanisms are also involved in noxious cold sensing. frontiersin.orgrupress.orgfrontiersin.orgbiorxiv.org Despite this, TRPM8 is considered a critical molecular component in innocuous cool sensation, cold nociception, and even cold-induced analgesia, depending on the specific neuronal subpopulation and neural pathway involved. frontiersin.org
Pharmacological Modulators of TRPM8 Activity: A Research Landscape
Given its significant role in thermosensation and its implication in various physiological and pathophysiological conditions, TRPM8 has become a notable target for pharmacological modulation. frontiersin.orgmdpi.comnih.gov Compounds that can either activate (agonists) or inhibit (antagonists) TRPM8 activity are valuable tools for both basic research aimed at understanding channel function and for potential therapeutic interventions. mdpi.comnih.gov The development of potent and selective TRPM8 modulators is an active area of research. frontiersin.org
Agonists of TRPM8: Chemical Activators and Their Characterization
TRPM8 agonists are chemical compounds that bind to and activate the TRPM8 channel, mimicking the effect of cold and inducing a cooling sensation. patsnap.comscbt.com These compounds have been instrumental in studying TRPM8 function and its role in sensory biology. scbt.comresearchgate.net
Key examples of TRPM8 agonists include naturally occurring compounds like menthol and eucalyptol, as well as synthetic cooling agents such as icilin, WS-3, WS-12, and WS-23. mdpi.comoup.comnih.govscbt.comnih.gov These agonists activate TRPM8 in a dose-dependent manner, leading to Ca²⁺ influx and channel opening. patsnap.comnih.gov
Characterization of TRPM8 agonists often involves measuring their potency (EC₅₀ values) and efficacy in activating the channel using techniques such as calcium imaging experiments and patch-clamp recordings in cells expressing TRPM8. nih.govnih.gov Studies have shown that different agonists can activate TRPM8 with varying potencies. For example, icilin is generally more potent than menthol in activating TRPM8. nih.gov
While classic agonists like menthol and icilin have been widely used, they can sometimes cross-activate other thermo-TRP channels like TRPV3 and TRPA1, limiting their selectivity. capes.gov.brnih.gov This has driven the search for more selective and potent TRPM8 agonists, including novel menthol derivatives and synthetic compounds. capes.gov.brnih.gov Structure-activity relationship (SAR) studies are employed to understand how the chemical structure of these compounds relates to their activity and selectivity for TRPM8. capes.gov.brnih.gov
Data on the potency of some TRPM8 agonists:
| Agonist | EC₅₀ (µM) (Mouse TRPM8) | Reference |
| Icilin | 0.2 ± 0.1 | nih.gov |
| FrescolatML | 3.3 ± 1.5 | nih.gov |
| WS-3 | 3.7 ± 1.7 | nih.gov |
| (-)-Menthol | 4.1 ± 1.3 | nih.gov |
| FrescolatMAG | 4.8 ± 1.1 | nih.gov |
| Cooling Agent 10 | 6 ± 2.2 | nih.gov |
| (+)-Menthol | 14.4 ± 1.3 | nih.gov |
| PMD38 | 31 ± 1.1 | nih.gov |
| WS-23 | 44 ± 7.3 | nih.gov |
| Eucalyptol | 7700 ± 2000 (7.7 mM) | nih.gov |
Antagonists of TRPM8: Importance in Ion Channel Research
TRPM8 antagonists are compounds that inhibit or block the activity of the TRPM8 channel. patsnap.com These molecules are of significant importance in ion channel research as they serve as valuable tools to investigate the physiological and pathological roles of TRPM8 by preventing its activation by cold or agonists. plos.orgnih.gov
The importance of TRPM8 antagonists extends to their potential as therapeutic agents for conditions where TRPM8 activity is implicated, such as cold hypersensitivity, certain pain syndromes (including neuropathic pain and cold-induced pain), overactive bladder, and potentially some cancers. frontiersin.orgplos.orgpatsnap.comresearchgate.netnih.gov By blocking TRPM8, antagonists can modulate the sensation of cold and cooling, potentially alleviating symptoms associated with these conditions. patsnap.com
Several TRPM8 antagonists have been identified and characterized. Early research identified compounds like BCTC, thio-BCTC, and capsazepine (B1668289) as antagonists of TRPM8, although some of these compounds also showed activity against other TRP channels, such as TRPV1. nih.govnih.govnih.govwikidoc.org this compound, specifically, has been characterized as a TRPM8 antagonist. nih.govnih.govwikidoc.org
Studies using calcium imaging and electrophysiology have been employed to characterize the antagonistic properties of these compounds, determining their potency (IC₅₀ values) in inhibiting TRPM8 activation by various stimuli like menthol or cold. plos.orgnih.govnih.gov For example, this compound has been shown to block the response of TRPM8 to menthol in cell-based assays. nih.govnih.gov
Research into TRPM8 antagonists continues to focus on identifying compounds with improved potency and selectivity to minimize off-target effects and enhance their therapeutic potential. frontiersin.orgmdpi.com Novel chemical scaffolds are being explored, and structure-activity relationship studies are crucial in the design and optimization of more effective TRPM8 blockers. researchgate.net
Data on the potency of some TRPM8 antagonists against menthol-induced activation:
| Antagonist | IC₅₀ (µM) (Mouse TRPM8) | Reference |
| BCTC | 0.8 ± 1.0 | nih.govnih.gov |
| This compound | 3.5 ± 1.1 | nih.govnih.gov |
| Capsazepine | 18 ± 1.1 | nih.govnih.gov |
While BCTC was initially considered highly specific for TRPV1, studies have shown that it also antagonizes TRPM8 at submicromolar concentrations, which is important to consider when using it as a specific TRPV1 antagonist in vivo. nih.gov Similarly, this compound has demonstrated antagonistic effects on TRPM8. nih.govnih.gov The development of more selective antagonists remains a key goal in the field to better dissect the specific roles of TRPM8.
Studies have also investigated the effects of TRPM8 antagonists on cellular processes. For instance, some TRPM8 inhibitors, including this compound, have been tested for their effects on the proliferation of prostate cancer cell lines, with results suggesting that inhibition of TRPM8 can reduce proliferation in these cells. core.ac.uk
| Compound | Effect on Proliferation (Prostate Cancer Cell Lines) | Reference |
| Clotrimazole (B1669251) | Inhibited proliferation (60-80%) | core.ac.uk |
| BCTC | Strongly reduced proliferation (50-70%) | core.ac.uk |
| This compound | Less efficacious than BCTC | core.ac.uk |
| AMTB | Reduced proliferative fraction | core.ac.uk |
| JNJ41876666 | Reduced proliferative fraction | core.ac.uk |
These findings highlight the utility of TRPM8 antagonists as research tools to explore the involvement of TRPM8 in various cellular functions and disease states.
Structure
3D Structure
Properties
Molecular Formula |
C20H25ClN4S |
|---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) |
InChI Key |
ODPJGEXSZMHIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Origin of Product |
United States |
Pharmacological Characterization of Thio Bctc As a Trp Channel Antagonist
Antagonistic Efficacy on TRPM8 Channel Function
TRPM8, also known as the cold and menthol (B31143) receptor, is a cation channel activated by cold temperatures and cooling agents such as menthol and icilin (B1674354). wikipedia.orgacs.orgresearchgate.net Thio-BCTC has been identified as an antagonist that can block the activity of the TRPM8 receptor. wikipedia.org
Studies using recombinant TRPM8 channels, typically expressed in cell lines like HEK293 cells, have shown that this compound inhibits the calcium influx induced by menthol. nih.govacs.orgresearchgate.net For instance, in HEK293 cells expressing mouse TRPM8 (mTRPM8), this compound inhibited the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) evoked by 20 µM menthol in a concentration-dependent manner. nih.govacs.org
Beyond chemical agonists, TRPM8 is also activated by cold temperatures. wikipedia.orgacs.orgphysiology.org Research in cellular models, including cultured sensory neurons, indicates that this compound can attenuate cold-evoked TRPM8 responses. While BCTC, a related compound, has shown variable effects on cold-evoked responses in trigeminal ganglion neurons, suggesting a specific blocking action on TRPM8 channels, this compound, as an analog of BCTC, also contributes to the understanding of how these compounds affect cold sensation pathways mediated by TRPM8. plos.orgresearchgate.net Compounds like this compound are considered potent inhibitors of TRPM8 responses induced by cold or cooling agents. physiology.org
The potency of this compound as a TRPM8 antagonist has been quantified by determining its half-maximal inhibitory concentration (IC50) values in various experimental settings. These values represent the concentration of this compound required to inhibit 50% of the maximal TRPM8 response. Studies using recombinant TRPM8 channels have reported IC50 values for this compound in the micromolar range. nih.govacs.org
| Compound | Target | Species | Stimulus | Assay | IC50 (µM) | Reference |
| This compound | TRPM8 | Mouse | Menthol | FLIPR | 3.5 ± 1.1 | nih.govacs.org |
| This compound | TRPM8 | Human | - | - | ~3.5 | plos.orgresearchgate.net |
| This compound | TRPM8 | Rat | - | - | ~3.5 | plos.orgresearchgate.net |
Another source reports a pIC50 of 5.5 for this compound against mouse and rat TRPM8, which corresponds to an IC50 of approximately 3.16 µM. guidetopharmacology.org Some research also indicates an IC50 of 54.3 ± 21.8 nM for this compound against human TRPV1, which is significantly lower than its IC50 values reported for TRPM8 in some studies, suggesting higher potency against TRPV1 in those specific assays. researchgate.netnih.gov
Attenuation of Cold-Evoked TRPM8 Responses in Cellular Models
Cross-Reactivity and Selectivity Profile Amongst TRP Channels
While this compound is an antagonist of TRPM8, it is not entirely selective and exhibits cross-reactivity with other members of the TRP channel family, notably TRPV1. researchgate.netnih.govnih.govresearchgate.net This lack of high specificity is a common characteristic among some early TRP channel modulators. nih.govumh.es
TRPV1, the vanilloid receptor type 1, is a heat-activated channel also responsive to capsaicin, low pH, and other stimuli. mdpi.comnih.govsemanticscholar.org this compound has been shown to act as an antagonist of TRPV1. researchgate.netnih.govozmosi.comwikidoc.org It was originally described as a potent TRPV1 antagonist. umh.es Studies have demonstrated its ability to inhibit TRPV1 activity in various systems. researchgate.netnih.gov
The comparative potency of this compound against TRPM8 and TRPV1 is a key aspect of its pharmacological profile. While it antagonizes both channels, the potency can vary depending on the specific assay and conditions used. Some studies suggest that compounds like BCTC and this compound might be better TRPV1 inhibitors than TRPM8 inhibitors, based on their reported IC50 values in certain contexts. researchgate.net For example, an IC50 of 54.3 ± 21.8 nM has been reported for this compound against human TRPV1, while its IC50 against mouse TRPM8 activated by menthol was found to be 3.5 ± 1.1 µM. nih.gov This comparison indicates that, in these specific experimental setups, this compound was significantly more potent in inhibiting TRPV1 than TRPM8. nih.gov
| Compound | Target | Species | IC50 | Reference |
| This compound | TRPM8 | Mouse | 3.5 ± 1.1 µM | nih.govacs.org |
| This compound | TRPV1 | Human | 54.3 ± 21.8 nM | nih.gov |
This overlapping activity highlights the challenge in developing highly selective modulators for individual TRP channels and suggests that the effects of this compound in biological systems could involve modulation of both TRPM8 and TRPV1. nih.govresearchgate.net
Analysis of Specificity Relative to Other TRPM8 Antagonists (e.g., M8-B, AMTB)
Studies investigating the specificity of TRPM8 antagonists have highlighted differences between this compound and compounds like M8-B and AMTB. M8-B and AMTB are generally considered to be more specific TRPM8 antagonists compared to this compound. researchgate.netresearchgate.netnih.gov According to some reports, M8-B and AMTB have shown no reported effect on other TRP channels. researchgate.netresearchgate.net In contrast, this compound has been demonstrated to inhibit not only TRPM8 but also TRPV1 channels. researchgate.netnih.govnih.govnih.govannualreviews.org This broader activity profile distinguishes this compound from the more selective actions observed with M8-B and AMTB in certain contexts.
Comparative Pharmacological Profile with Structural Analogs and Other Modulators
The pharmacological profile of this compound has been extensively compared with its structural analog BCTC and other known TRPM8 and TRPV1 modulators, such as capsazepine (B1668289). These comparisons reveal insights into the structural determinants of their activity and relative efficacy.
Comparison with BCTC Analog in TRPM8 and TRPV1 Modulation
This compound is a thiourea (B124793) analog of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide). Both compounds have been shown to modulate TRPM8 and TRPV1 channels, acting as antagonists. nih.govnih.govnih.govannualreviews.orgdoi.orgresearchgate.netplos.orgrsc.orgnih.gov However, their potency at these channels can differ.
Research indicates that BCTC is often more potent than this compound as a TRPM8 inhibitor. For instance, studies in mouse TRPM8 (mTRPM8) showed IC50 values of 0.8 ± 1.0 μM for BCTC and 3.5 ± 1.1 μM for this compound in blocking menthol-induced responses. nih.govnih.gov Another study referred to this compound as a "less active analog of BCTC" in the context of TRPM8 inhibition, with an EC50 of 3.5 μM compared to BCTC's approximately 0.6-1 μM. researchgate.netplos.org
Regarding TRPV1, both compounds also exhibit antagonistic activity. researchgate.netnih.govnih.govnih.govannualreviews.orgdoi.org One study reported IC50 values for inhibiting TRPV1-induced activation of AP-1 as 34.9 ± 19.4 nM for BCTC and 54.3 ± 21.8 nM for this compound, suggesting BCTC might be slightly more potent at TRPV1 as well in that specific assay. doi.org However, other research comparing their potency at mTRPM8 versus human TRPV1 (hTRPV1) noted that while the potency ranking was consistent (BCTC > this compound > capsazepine), their antagonistic potencies for mTRPM8 were significantly lower than for hTRPV1. nih.govnih.gov Specifically, the IC50 for this compound was 3.5 ± 1.1 μM for mTRPM8 and 54.3 ± 21.8 nM for hTRPV1, indicating a higher potency at TRPV1 in this comparison. nih.govnih.gov Similarly, BCTC showed an IC50 of 0.8 ± 1.0 μM for mTRPM8 and 34.9 ± 19.4 nM for hTRPV1. nih.govnih.gov This suggests that while both are less potent at TRPM8 compared to TRPV1, BCTC is generally more potent than this compound at TRPM8, and their relative potency at TRPV1 can vary depending on the specific assay and conditions.
Relative Antagonistic Efficacy Compared to Other Known TRPM8 Blockers (e.g., capsazepine)
This compound's antagonistic efficacy has also been compared to other known TRPM8 blockers, including capsazepine. Capsazepine is a well-established TRPV1 antagonist that also exhibits activity at TRPM8. researchgate.netnih.govnih.govnih.govannualreviews.orgrsc.orgnih.govmdpi.com
Studies have consistently shown that capsazepine is less potent than this compound in blocking TRPM8 activity. For instance, IC50 values for blocking menthol-induced TRPM8 responses were reported as 18 ± 1.1 μM for capsazepine and 3.5 ± 1.1 μM for this compound in mouse TRPM8. nih.govnih.gov This indicates that this compound is significantly more potent than capsazepine as a TRPM8 antagonist.
However, when considering TRPV1, capsazepine is often reported to be more potent than this compound. IC50 values for TRPV1 inhibition were reported as 2.6 ± 1.2 μM for capsazepine and 54.3 ± 21.8 nM for this compound in one study comparing mTRPM8 and hTRPV1. nih.govnih.gov This specific data suggests this compound is more potent at hTRPV1 than capsazepine. Another source lists TRPV1 IC50s as 34.9 ± 19.4 nM for BCTC, 54.3 ± 21.8 nM for this compound, and 2.6 ± 1.2 μM for capsazepine, indicating this compound and BCTC are more potent TRPV1 inhibitors than capsazepine. researchgate.net
Here is a summary of some reported IC50 values for this compound, BCTC, and capsazepine on TRPM8 and TRPV1:
| Compound | Target | IC50 (µM) | Reference |
| This compound | mTRPM8 | 3.5 ± 1.1 | nih.govnih.gov |
| This compound | hTRPV1 | 0.0543 ± 0.0218 | nih.govnih.gov |
| This compound | TRPV1 | 0.0543 ± 0.0218 | researchgate.net |
| BCTC | mTRPM8 | 0.8 ± 1.0 | nih.govnih.gov |
| BCTC | TRPM8 | 0.6-1 | researchgate.netplos.org |
| BCTC | hTRPV1 | 0.0349 ± 0.0194 | nih.govnih.gov |
| BCTC | TRPV1 | 0.0349 ± 0.0194 | researchgate.net |
| Capsazepine | mTRPM8 | 18 ± 1.1 | nih.govnih.gov |
| Capsazepine | TRPV1 | 2.6 ± 1.2 | researchgate.netnih.govnih.gov |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and species studied.
Mechanistic Investigations of Thio Bctc Interactions with Ion Channels
Molecular Mechanisms of Antagonism at the TRPM8 Receptor
Thio-BCTC functions as an antagonist by interfering with the normal activation mechanisms of the TRPM8 receptor. Its interaction with specific domains of the channel protein is critical to its inhibitory action.
Interaction with the S1-S4 Voltage-Sensing Domain of TRPM8
Research indicates that this compound, along with other TRPM8 antagonists such as BCTC and capsazepine (B1668289), physically blocks the TRPM8 receptor by binding to the S1-S4 voltage-sensing domain wikipedia.orgwikidoc.orgnih.gov. The TRPM8 channel is a homotetramer, with each subunit containing a transmembrane domain comprising six helices (S1-S6). The S1-S4 segments form a voltage-sensor-like domain (VSLD) wikipedia.orgwikidoc.orgnih.govnih.gov. Cryo-electron microscopy structures of TRPM8 have revealed a cavity within the VSLD, formed by the S1-S4 transmembrane segments and the TRP domain, which serves as a binding site for both agonists and antagonists nih.govnih.gov. The binding of antagonists like this compound to this region prevents the conformational changes necessary for channel activation by cold or chemical agonists like menthol (B31143) wikipedia.orgwikidoc.org.
Influence on Channel Gating and Electrophysiological Properties
The binding of this compound to the TRPM8 channel directly impacts its gating mechanisms and, consequently, its electrophysiological behavior.
Modulation of Voltage-Dependent Activation of TRPM8
TRPM8 channel activation is voltage-dependent, and this voltage dependence is modulated by temperature and chemical ligands nih.govnih.govnih.gov. Agonists like menthol shift the voltage-dependent activation curve towards more negative potentials, increasing the probability of channel opening at physiological membrane potentials nih.govnih.govnih.govumh.es. Conversely, antagonists, including BCTC (a close analog of this compound often studied in similar contexts), exert their inhibitory effect by modulating this voltage dependence nih.govumh.es.
Shifts in the Voltage Dependence of TRPM8 Channel Gating
Studies using electrophysiological techniques, such as whole-cell voltage-clamp recordings, have demonstrated that TRPM8 antagonists induce shifts in the voltage dependence of channel gating nih.govumh.es. Specifically, antagonists like BCTC cause a shift in the half-maximal activation voltage (V1/2) towards more positive potentials nih.gov. This positive shift makes it more difficult for the channel to open at typical resting membrane potentials, thereby reducing ion flow. The inhibitory effects of BCTC have been observed to increase under conditions where the TRPM8 channel has a high open probability nih.gov. This bidirectional modulation of voltage-dependent gating by agonists and antagonists translates into changes in the apparent temperature threshold for TRPM8 activation in cells nih.govumh.es.
Intracellular Signal Transduction Pathways Affected by this compound
TRPM8 channel activity is coupled to intracellular signaling cascades, primarily through the influx of calcium ions. This compound, by blocking the channel, disrupts these downstream events.
Impact on Intracellular Calcium Dynamics and Flux
TRPM8 is a cation channel that is permeable to calcium ions, and its activation leads to an influx of Ca²⁺ into the cell wikipedia.orgwikidoc.orgnih.govresearchgate.netnih.gov. This increase in intracellular calcium is a critical step in the signal transduction pathway initiated by TRPM8 activation, contributing to various cellular responses, including neurotransmitter release and pain signaling in sensory neurons researchgate.netnih.gov. This compound, as an antagonist, effectively blocks the calcium influx mediated by TRPM8. Studies using techniques such as fluorimetric imaging plate reader (FLIPR) assays, which measure intracellular calcium levels, have shown that this compound inhibits the increase in intracellular calcium concentration induced by TRPM8 agonists like menthol researchgate.netnih.gov. The influx of Ca²⁺ ions is essential for coupling TRPM8 stimulation to downstream events, such as the activation of transcription factors like AP-1 nih.gov. By preventing this calcium influx, this compound disrupts the subsequent intracellular signaling cascade nih.gov. Calcium dynamics are fundamental to numerous intracellular processes and signaling pathways nih.govbiorxiv.orgfsu.edu.
3.3.2. Relationship to Endogenous Modulators of TRPM8 Activity
This compound is recognized as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary sensor for environmental cold temperatures and is also activated by endogenous cooling agents such as menthol and icilin (B1674354) wikipedia.orgwikidoc.orgatlasgeneticsoncology.orgnih.gov. TRPM8 is a non-selective cation channel permeable to ions like Na⁺ and Ca²⁺, and its activation leads to depolarization and action potential generation, contributing to the sensation of cold and cold pain wikipedia.orgwikidoc.org. Endogenous modulators like menthol and icilin activate TRPM8 by binding to the S1-S4 voltage-sensing domain, similar to how cold temperature activates the channel wikipedia.orgwikidoc.org.
Research indicates that this compound, along with other antagonists like BCTC and capsazepine, physically blocks the TRPM8 receptor, preventing its response to cold and menthol by binding to the S1-S4 domain wikipedia.orgwikidoc.org. Studies using fluorometric imaging plate reader (FLIPR) assays have demonstrated that this compound inhibits the calcium influx induced by menthol through TRPM8 channels in a concentration-dependent manner nih.gov. Specifically, in experiments with mouse TRPM8 expressed in HEK293 cells, this compound inhibited the calcium increase induced by 20 µM menthol nih.gov. The half-maximal inhibitory concentration (IC₅₀) for this compound in blocking menthol-induced TRPM8 activation was reported as 3.5 ± 1.1 µM nih.govresearchgate.net. This contrasts with the IC₅₀ values for BCTC (0.8 ± 1.0 µM) and capsazepine (18 ± 1.1 µM) in the same assay nih.govresearchgate.net.
The interaction of this compound with TRPM8 highlights its function as an inhibitor that counteracts the effects of these endogenous and exogenous agonists. While menthol and cold temperature shift the voltage-dependent activation curve of TRPM8 towards more negative membrane potentials, thereby promoting channel opening at warmer temperatures, antagonists like this compound prevent this activation nih.govnih.gov. The mechanism of icilin activation is noted to be different from that of menthol or cold, requiring a coincident rise in cytoplasmic calcium, a requirement not necessary for cold- or menthol-induced activity benthamopen.com. Despite these differences in activation mechanisms among endogenous modulators, this compound acts as a blocker that interferes with the downstream effects of their binding and channel gating.
The ability of this compound to antagonize the effects of endogenous TRPM8 activators underscores its utility as a pharmacological tool for studying TRPM8 function and its role in thermosensation and pain pathways atlasgeneticsoncology.orgresearchgate.net. The overlap in ligand specificity between TRPM8 and TRPV1, where antagonists like this compound can affect both channels, is also a relevant consideration in mechanistic investigations nih.govnih.gov.
Inhibitory Potency of TRPM8 Antagonists against Menthol-Induced Activation
| Compound | IC₅₀ (µM) | Assay Method | Reference |
| This compound | 3.5 ± 1.1 | FLIPR (Ca²⁺) | nih.govresearchgate.net |
| BCTC | 0.8 ± 1.0 | FLIPR (Ca²⁺) | nih.govresearchgate.net |
| Capsazepine | 18 ± 1.1 | FLIPR (Ca²⁺) | nih.govresearchgate.net |
Cellular and Molecular Research Applications of Thio Bctc
Research in Recombinant Expression Systems
Recombinant expression systems, such as human embryonic kidney (HEK293) cells, are widely used to study the function of specific ion channels like TRPM8 in isolation. These systems allow for controlled expression of the channel and facilitate the characterization of its pharmacological and biophysical properties.
Functional Studies in Human Embryonic Kidney (HEK293) Cells Expressing TRPM8
Studies utilizing HEK293 cells heterologously expressing TRPM8 have been instrumental in understanding the interaction of thio-BCTC with the channel. This compound has been shown to inhibit TRPM8 activity in these cells, typically measured through calcium imaging or patch-clamp electrophysiology. nih.govnih.govscispace.com
Experiments in HEK293 cells expressing mouse TRPM8 have demonstrated that this compound inhibits menthol-induced calcium influx in a concentration-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound blocking menthol-induced responses in mouse TRPM8-expressing HEK293 cells was reported as 3.5 ± 1.1 µM. nih.govnih.govresearchgate.net Similarly, this compound has been shown to block cold-evoked responses in TRPM8-transfected HEK293 cells. nih.gov The inhibition by antagonists like this compound in these systems is often characterized by a shift in the voltage dependence of TRPM8 activation towards more positive potentials. nih.gov
The following table summarizes IC50 values for this compound inhibition of TRPM8 in recombinant systems:
| Species | Assay | Stimulus | IC50 (µM) | Reference |
| Mouse TRPM8 (HEK293 cells) | Calcium imaging | Menthol (B31143) | 3.5 ± 1.1 | nih.govnih.govresearchgate.net |
| Rat TRPM8 (HEK293 cells) | Inhibition (pIC50) | Physiological | 5.5 (equivalent to ~3.16 µM) | guidetopharmacology.org |
These studies in recombinant systems provide quantitative data on the potency of this compound as a TRPM8 antagonist and help to elucidate its mechanism of action on the channel gating.
Characterization of TRPM8 Variants in Non-Neuronal Cells
Beyond the full-length TRPM8 channel, variants of TRPM8 are expressed in various non-neuronal tissues. Research in cell lines expressing these variants utilizes compounds like this compound to characterize their functional properties and sensitivity to antagonists.
A truncated TRPM8 variant has been identified and characterized in human bronchial epithelial cells, including the BEAS-2B cell line. nih.govresearchgate.net Studies in these cells have shown that activation of this TRPM8 variant by stimuli like menthol or cold temperature leads to calcium flux. nih.govresearchgate.netatsjournals.org this compound has been used to demonstrate that this calcium flux is mediated by the TRPM8 variant, as the antagonist attenuates these responses. nih.govatsjournals.org This indicates that even truncated forms of TRPM8 expressed in non-neuronal cells retain sensitivity to pharmacological inhibitors like this compound, underscoring its utility in studying diverse TRPM8 isoforms.
Investigation in Native Biological Systems
While recombinant systems offer controlled environments, studying this compound's effects in native biological systems provides insights into its actions in a more physiologically relevant context.
Studies on Primary Sensory Neurons and Their Thermoreceptive Responses
Primary sensory neurons, particularly those from dorsal root ganglia (DRG) and trigeminal ganglia (TG), are key sites of TRPM8 expression and play a crucial role in sensing cold temperatures. wikidoc.orgwikipedia.orgfu-berlin.denih.govnih.gov this compound has been employed in studies using these neurons to investigate the contribution of TRPM8 to cold transduction and thermoreceptive responses.
Research on cultured mouse DRG neurons and trigeminal ganglion neurons has shown that TRPM8 antagonists, including this compound, can block responses evoked by cold and menthol. umh.esresearchgate.net While BCTC has been reported to block menthol-evoked responses in trigeminal ganglion neurons, its effect on cold-evoked responses can be variable, suggesting a specific blocking action on TRPM8 channels. researchgate.net Although direct studies specifically detailing this compound's effects on cold-evoked responses in primary sensory neurons were less prominent in the search results compared to BCTC, its established role as a TRPM8 antagonist implies its use in similar investigations to confirm TRPM8 involvement in neuronal cold sensitivity. nih.govaccurateclinic.combenthamopen.com
Modulation of Cellular Functions in Lung Epithelial Cells Expressing TRPM8 Variants
The presence of TRPM8 variants in lung epithelial cells suggests a potential role in respiratory physiology, particularly in response to cold air. nih.govresearchgate.netatsjournals.orgnih.gov this compound has been used in research to explore the functional consequences of TRPM8 variant activation in these cells.
Studies in human bronchial epithelial cells have demonstrated that activation of the TRPM8 variant by cold or menthol can lead to increased expression of inflammatory cytokines such as IL-6 and IL-8. nih.govresearchgate.netnih.gov While the search results primarily highlighted the use of BCTC in inhibiting these cytokine alterations, confirming they were a consequence of TRPM8 variant stimulation, the close structural and functional relationship between BCTC and this compound suggests this compound would also be a relevant tool in such investigations to block the TRPM8 variant and assess its impact on cellular functions like cytokine production. atsjournals.orgnih.gov
Modulation of Cellular Processes in Preclinical Models
Effects on Cancer Cell Proliferation (e.g., Prostate Cancer Cell Lines)
Studies have examined the impact of this compound on the proliferation of cancer cells, notably in prostate cancer cell lines. TRPM8 is overexpressed in prostate cancers, suggesting its potential as a therapeutic target. researchgate.netnih.gov Inhibitors of TRPM8 have been shown to reduce the growth of prostate cancer cells. researchgate.net
In comparative studies using a concentration of 10 µM, this compound was found to be less efficacious in inhibiting the proliferation of several tumor cell lines compared to its analog, BCTC, and other TRPM8 inhibitors like clotrimazole (B1669251). researchgate.netnih.gov While clotrimazole and BCTC significantly reduced the proliferation of tested tumor cell lines by 50-80% after five days, this compound showed a less pronounced effect. researchgate.netnih.gov These studies often utilized MTT assays to determine proliferation levels, normalizing the results to the levels at time zero. researchgate.netnih.gov The effects were observed in cancer cell lines such as DU145, PC3, and LNCaP, while a non-tumor prostate cell line, PNT1A, remained largely unaffected by these compounds at the tested concentration. researchgate.netnih.gov
Here is a summary of observed effects on proliferation:
| Compound | Concentration (µM) | Effect on Tumor Cell Proliferation (vs. Control) | Effect on PNT1A Cell Proliferation (vs. Control) | Notes | Source |
| Clotrimazole | 10 | Reduced by 60-80% | No significant effect | Tested over 5 days in multiple lines | researchgate.netnih.gov |
| BCTC | 10 | Reduced by 50-70% | No significant effect | Tested over 5 days in multiple lines | researchgate.netnih.gov |
| This compound | 10 | Less efficacious than BCTC | No significant effect | Tested over 5 days in multiple lines | researchgate.netnih.gov |
| DD01050 | 10 | Significant inhibition only in PC3 cells | No significant effect | Tested over 5 days in multiple lines | researchgate.net |
Analysis of Cell Cycle Distribution in Neoplastic Models
Beyond proliferation rates, research has also investigated how this compound influences the distribution of cells within the different phases of the cell cycle in neoplastic models. Flow cytometry is commonly used for this analysis to determine the percentage of cells in phases such as G0/G1, S, and G2/M. nih.govresearchgate.net The proliferative fraction is often defined as the percentage of cells in the S/G2/M phases. nih.govresearchgate.net
In studies utilizing a 10 µM concentration, this compound was found to be less potent than BCTC and clotrimazole in decreasing the percentage of cells in the S/G2/M phases across various tumor cell lines. nih.govresearchgate.net This suggests that while this compound may impact cell cycle progression, its effect is less pronounced compared to other TRPM8 blockers at this concentration. nih.govresearchgate.net Similar to the proliferation studies, none of the tested drugs, including this compound, significantly altered the proliferative fraction of the non-tumorigenic PNT1A cells. nih.govresearchgate.net The observed decrease in the S/G2/M phases induced by TRPM8 inhibitors in cancer cells correlates with their inhibitory effect on proliferation. researchgate.net
Here is a summary of observed effects on cell cycle distribution (S/G2/M phases):
| Compound | Concentration (µM) | Effect on S/G2/M Phase Percentage (Tumor Cells) | Effect on S/G2/M Phase Percentage (PNT1A Cells) | Notes | Source |
| Clotrimazole | 10 | Decreased | No significant change | Tested in multiple tumor cell lines | nih.govresearchgate.net |
| BCTC | 10 | Decreased | No significant change | Tested in multiple tumor cell lines | nih.govresearchgate.net |
| This compound | 10 | Less potent decrease than BCTC | No significant change | Tested in multiple tumor cell lines | nih.govresearchgate.net |
| AMTB | 10 | Reduced proliferative fraction | Unaffected | Novel and highly specific TRPM8 inhibitor | nih.gov |
| JNJ41876666 | 10 | Reduced proliferative fraction | Unaffected | Novel and highly specific TRPM8 inhibitor | nih.gov |
Regulation of Gene Expression (e.g., Cytokine Transcription) in Cellular Systems
Research into the cellular effects of TRPM8 antagonists, including this compound, has extended to their potential influence on gene expression. While direct detailed studies specifically on this compound's impact on cytokine transcription are less extensively documented in the provided sources, related TRPM8 antagonists like BCTC have been shown to affect the expression of cytokine genes. nih.gov
TRPM8 is expressed in human lung epithelial cells, and its activation, for instance by cold temperatures, can lead to increased transcription of various cytokine and chemokine genes. nih.gov BCTC, a potent inhibitor of TRPM8 responses and a related compound to this compound, has been shown to attenuate the cold-induced increases in mRNA expression for several cytokines, including IL-1α, IL-1β, IL-4, IL-6, IL-8, IL-13, GM-CSF, and TNF-α in human lung epithelial cells. nih.gov Given that this compound is also characterized as a TRPM8 antagonist, it is plausible that it could exert similar modulatory effects on the transcription of genes regulated by TRPM8 activity in various cellular systems. benthamopen.comresearchgate.net The regulation of cytokine gene expression is a complex process involving various transcription factors and signaling pathways, and modulation of ion channel activity like TRPM8 can play a role in these regulatory networks. inca.gov.brmdpi.comumassmed.edu
Preclinical Investigative Paradigms Employing Thio Bctc
In Vitro Cellular Models for Ion Channel Functionality Studies
In vitro cellular models provide controlled environments to assess the direct effects of compounds like thio-BCTC on ion channel activity.
Utilization in Fluorometric Imaging Plate Reader (FLIPR) Assays
Fluorometric Imaging Plate Reader (FLIPR) assays are a common high-throughput method used to measure intracellular calcium changes, which are often indicative of ion channel activity. This compound has been utilized in FLIPR assays to assess its effect on TRP channels. Studies characterizing the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 (TRPV1) have employed FLIPR assays, demonstrating that this compound can inhibit responses mediated by these channels. nih.govresearchgate.net This technique allows for the measurement of calcium influx into cells upon channel activation by agonists, and the subsequent inhibition by antagonists like this compound. google.comgoogle.com The use of FLIPR assays has been instrumental in identifying and characterizing the modulatory effects of compounds on TRPM8 and TRPV1. nih.govbenthamopen.com
Integration into Electrophysiological Studies (e.g., Whole-Cell Patch-Clamp)
Electrophysiology, particularly whole-cell patch-clamp, is considered the gold standard for directly measuring ion channel currents. This technique provides detailed information about channel kinetics, conductance, and the voltage dependence of drug block. This compound has been integrated into electrophysiological studies to confirm and extend findings from calcium-based assays. nih.govresearchgate.netresearchgate.net Patch-clamp recordings have been used to assess the inhibitory effects of this compound on TRPM8-mediated currents. core.ac.ukresearchgate.net While not as high-throughput as FLIPR, electrophysiology offers crucial validation and deeper mechanistic insights into the interaction of this compound with its target channels. google.comgoogle.comnih.govwikidoc.org
Role in Dissecting Biological Phenomena Mediated by TRP Channels
TRP channels are involved in a wide array of physiological and pathophysiological processes. This compound serves as a pharmacological tool to help elucidate the specific contributions of TRPM8 and TRPV1 to these phenomena.
Elucidating the Contribution of TRPM8 to Cellular Responses
TRPM8 is known for its role as a cold and menthol (B31143) sensor, but it is also implicated in other cellular functions. This compound, as an inhibitor of TRPM8, has been used to investigate the channel's contribution to various cellular responses. For example, studies on human lung epithelial cells have utilized TRPM8 antagonists, including this compound, to explore the role of a TRPM8 variant in cold-induced increases in cytokine expression. nih.govatsjournals.orgphysiology.org In the context of prostate cancer research, this compound has been employed as a blocker to study the involvement of TRPM8 in cell proliferation. univ-lille.frnih.gov By inhibiting TRPM8 activity with compounds like this compound, researchers can assess the resulting changes in cellular behavior, thereby elucidating the channel's functional significance. google.comgoogle.comwikidoc.orgumh.es
Differentiating Overlapping Pharmacologies of TRPM8 and TRPV1 in Complex Systems
A significant challenge in studying TRP channels is the overlapping pharmacology of some modulatory compounds, meaning they can interact with multiple channel subtypes. Both TRPM8 and TRPV1, despite being activated by different stimuli (cold/menthol and heat/capsaicin, respectively), share some pharmacological sensitivities. nih.govwikidoc.orgumh.es this compound, along with its analog BCTC, was initially characterized as a TRPV1 antagonist but was later found to also inhibit TRPM8. nih.govresearchgate.netbenthamopen.comatsjournals.orgumh.es
However, the differential potency of this compound at TRPM8 and TRPV1 allows researchers to use it as a tool to help differentiate the involvement of these channels in complex biological systems. Studies have reported the IC50 values for this compound's inhibition of menthol-activated TRPM8 and agonist-activated TRPV1, revealing differences in its effectiveness on each channel. nih.govresearchgate.net
| Compound | Target Channel | Agonist Used | IC50 (µM) | Reference |
| This compound | mTRPM8 | Menthol | 3.5 ± 1.1 | nih.govresearchgate.net |
| This compound | hTRPV1 | N-arachidonoyl-dopamine | 0.0543 ± 0.0218 | nih.gov |
| This compound | TRPM8 | - | 3.5 ± 1 | univ-lille.fr |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and agonist used.
While compounds like BCTC and this compound can inhibit both channels, understanding their relative potencies and using them in conjunction with more selective agents or genetic approaches (like siRNA knockdown) is crucial for specifically dissecting the role of TRPM8 versus TRPV1 in systems where both channels are expressed. nih.gov This differential activity makes this compound a valuable, albeit not perfectly selective, tool for pharmacological dissection in TRP channel research. researchgate.netresearchgate.netresearchgate.net
Advanced Methodologies and Analytical Approaches in Thio Bctc Research
Computational Approaches: Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Computational methods, such as molecular modeling and docking simulations, play a significant role in understanding how ligands like thio-BCTC interact with TRP channels at a molecular level. These approaches can predict the potential binding sites and affinities of compounds within the complex structures of ion channels. By using structural models, computational methods can predict ligand-protein interactions, taking into account the flexibility of both the ligand and the protein researchgate.net. This is particularly valuable for TRP channels, which are homologous to voltage-gated potassium channels and share a similar transmembrane arrangement unimi.it.
Molecular docking simulations can help visualize how this compound might fit into specific pockets within the TRP channel structure, such as the vanilloid pocket in TRPV1, where residues like Y511, S512, R557, and E570 are involved in interactions researchgate.net. These simulations can provide detailed insights into the specific interactions between different parts of the this compound molecule (e.g., head, neck, and tail groups) and the amino acid residues of the channel protein researchgate.net. While structural models need to be used with caution, computational studies can hypothesize binding sites and different binding modes for modulators csic.es. For instance, molecular modeling studies using homology models of TRPM8 have identified a putative binding site located between the voltage-sensing domain and the TRP box, suggesting different binding modes for agonists and antagonists csic.es.
Genetic Perturbation Techniques: Small Interfering RNA (siRNA) Knockdown for Channel Deconvolution
Genetic perturbation techniques, such as small interfering RNA (siRNA) knockdown, are crucial for dissecting the specific roles of individual TRP channels in cellular responses and for confirming the selectivity of compounds like this compound. siRNA knockdown involves introducing small RNA molecules into cells that are complementary to the mRNA of a target gene, leading to the degradation of that mRNA and a reduction in the expression of the corresponding protein.
This technique allows researchers to assess the functional contribution of a specific TRP channel to a cellular process. For example, if a compound's effect is mediated solely through a particular TRP channel, then knocking down the expression of that channel using siRNA should significantly reduce or abolish the compound's effect. Studies have used siRNA to knock down TRPM8 expression in prostate cancer cells to investigate the extent to which the inhibitory effects of compounds like BCTC (a related compound to this compound) are mediated through TRPM8 plos.org. These experiments can reveal whether a compound acts exclusively on the intended target or if it has off-target effects on other channels or pathways plos.org. For instance, if a compound maintains its inhibitory effects after TRPM8 knockdown, it suggests that its action is not entirely dependent on TRPM8 inhibition plos.org. siRNA has also been used to study the role of other TRP channels like TRPV6 in cancer cell proliferation and invasion nih.gov.
High-Throughput Screening Platforms for Novel TRP Channel Modulator Discovery
High-throughput screening (HTS) platforms are essential for identifying novel compounds that can modulate TRP channel activity, including potential new analogs or related compounds to this compound. HTS allows for the rapid testing of large libraries of diverse chemical compounds against a specific biological target, such as a TRP channel, to identify those that exhibit the desired activity (e.g., activation or inhibition).
These platforms typically utilize automated systems and miniaturized assay formats, such as fluorescence-based calcium influx assays, to measure changes in intracellular calcium levels upon channel activation or inhibition in cells expressing the target TRP channel nih.govscispace.com. By exposing cells to different compounds from a library and monitoring the resulting calcium signals, researchers can quickly identify hits that modulate channel activity. Subsequent validation and characterization of these hits are then performed using more detailed electrophysiological techniques like patch-clamp recordings scispace.com. HTS has been employed to screen compound libraries for modulators of various TRP channels, including TRPM8 nih.govscispace.comwhiterose.ac.uk. This allows for the discovery of compounds with varying potencies and selectivities for different TRP channel subtypes scispace.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
